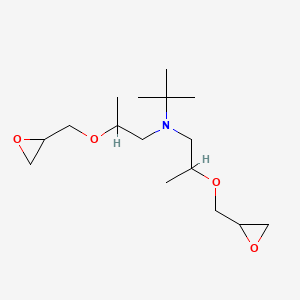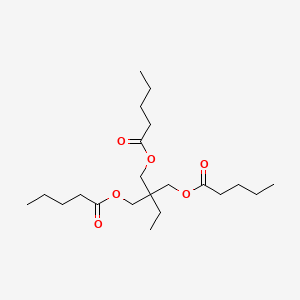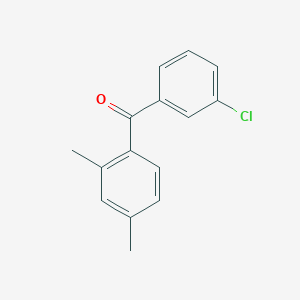
(Z,Z)-Heptadeca-1,8,11-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-Heptadeca-1,8,11-triene is a hydrocarbon with the molecular formula C17H30. It is a linear chain of seventeen carbon atoms with three double bonds located at the 1, 8, and 11 positions, all in the Z (cis) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z,Z)-Heptadeca-1,8,11-triene can be synthesized through various organic synthesis methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of unsaturated fatty acids. This process involves the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions: (Z,Z)-Heptadeca-1,8,9-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the fully saturated heptadecane.
Substitution: Halogenated derivatives of the compound are formed.
Aplicaciones Científicas De Investigación
(Z,Z)-Heptadeca-1,8,11-triene has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
(Z,Z)-Heptadeca-1,8,11-triene is similar to other polyunsaturated fatty acids such as linoleic acid and arachidonic acid. its unique feature is the presence of three double bonds in the Z configuration, which distinguishes it from other PUFAs. This structural difference can lead to different biological activities and applications.
Comparación Con Compuestos Similares
Linoleic acid (C18:2)
Arachidonic acid (C20:4)
Alpha-linolenic acid (C18:3)
Propiedades
Número CAS |
56134-03-3 |
|---|---|
Fórmula molecular |
C17H30 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
(8Z,11Z)-heptadeca-1,8,11-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,12,14-15,17H,1,4-11,13,16H2,2H3/b14-12-,17-15- |
Clave InChI |
XFZBIINLEPBMDY-NERFDCTISA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCC=C |
SMILES canónico |
CCCCCC=CCC=CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)



![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)







![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)

